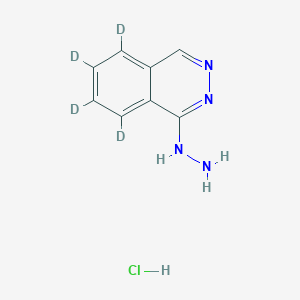

Hydralazine-d4 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydralazine-d4 (hydrochloride) is a deuterated form of hydralazine hydrochloride, a well-known antihypertensive agent. This compound is primarily used as an internal standard for the quantification of hydralazine in various analytical applications, particularly in mass spectrometry. The deuterium atoms in hydralazine-d4 replace the hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hydralazine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the hydralazine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of hydralazine. For example, deuterated phthalic anhydride can be used as a precursor in the synthesis of hydralazine-d4.

Industrial Production Methods: Industrial production of hydralazine-d4 (hydrochloride) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:

Reaction Setup: The reaction is carried out in a deuterated solvent with a catalyst to facilitate the exchange of hydrogen with deuterium.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain hydralazine-d4 (hydrochloride) with high isotopic purity.

Analyse Chemischer Reaktionen

Reaktionstypen: Hydralazin-d4 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln, darunter:

Oxidation: Hydralazin kann oxidiert werden, um Phthalazinderivate zu bilden.

Reduktion: Es kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Hydralazin kann Substitutionsreaktionen eingehen, bei denen die Hydrazingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, oft unter sauren oder basischen Bedingungen.

Hauptprodukte:

Oxidationsprodukte: Phthalazinderivate.

Reduktionsprodukte: Hydrazinderivate.

Substitutionsprodukte: Verschiedene substituierte Hydralazinderivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Hydralazin-d4 (Hydrochlorid) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von Hydralazin in komplexen Gemischen verwendet.

Biologie: Wird in Studien zum Metabolismus und zur Pharmakokinetik von Hydralazin eingesetzt.

Medizin: Wird in der Forschung zu den pharmakologischen Wirkungen von Hydralazin und seinen Derivaten eingesetzt.

Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen mit Hydralazin eingesetzt.

5. Wirkmechanismus

Hydralazin-d4 (Hydrochlorid) entfaltet seine Wirkungen durch Mechanismen, die denen von Hydralazin ähneln. Der primäre Mechanismus beinhaltet:

Vasodilatation: Hydralazin entspannt die glatten Muskelzellen in den Arterienwänden, was zu Vasodilatation und einer Senkung des Blutdrucks führt.

Antioxidative Aktivität: Hydralazin zeigt auch antioxidative Eigenschaften, indem es die Produktion reaktiver Sauerstoffspezies hemmt und oxidativen Stress reduziert.

Wirkmechanismus

Hydralazine-d4 (hydrochloride) exerts its effects through mechanisms similar to hydralazine. The primary mechanism involves:

Vasodilation: Hydralazine relaxes the smooth muscle cells in the arterial walls, leading to vasodilation and a reduction in blood pressure.

Antioxidant Activity: Hydralazine also exhibits antioxidant properties by inhibiting the production of reactive oxygen species and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Hydralazin-d4 (Hydrochlorid) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Hydralazinhydrochlorid: Die nicht-deuterierte Form von Hydralazin, die als Antihypertensivum verwendet wird.

Lisinopril: Ein Angiotensin-Converting-Enzym-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.

Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Einzigartigkeit:

Isotopenmarkierung: Das Vorhandensein von Deuteriumatomen in Hydralazin-d4 bietet einen einzigartigen Vorteil in analytischen Anwendungen und ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuterierten Verbindungen.

Stabilität: Die Deuteriumatome verbessern die Stabilität der Verbindung, wodurch sie für Langzeitstudien und die Lagerung geeignet ist.

Ähnliche Verbindungen:

- Hydralazinhydrochlorid

- Lisinopril

- Amlodipin

Hydralazin-d4 (Hydrochlorid) ist eine wertvolle Verbindung in der wissenschaftlichen Forschung und bietet aufgrund seiner Isotopenmarkierung und Stabilität einzigartige Vorteile. Seine Anwendungen erstrecken sich über verschiedene Bereiche, darunter Chemie, Biologie, Medizin und Industrie, wodurch es zu einem unverzichtbaren Werkzeug für Forscher wird.

Eigenschaften

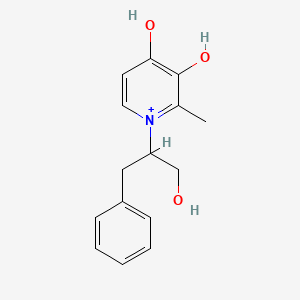

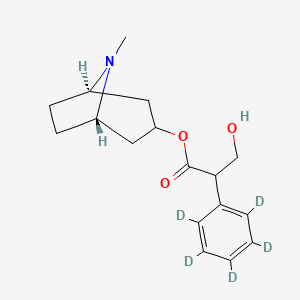

Molekularformel |

C8H9ClN4 |

|---|---|

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

(5,6,7,8-tetradeuteriophthalazin-1-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D; |

InChI-Schlüssel |

ZUXNZUWOTSUBMN-FOMJDCLLSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=NN=C2NN)[2H])[2H].Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)